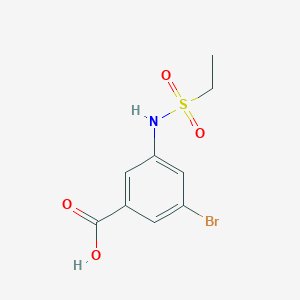

3-Bromo-5-ethanesulfonylaminobenzoic acid

Overview

Description

3-Bromo-5-ethanesulfonylaminobenzoic acid (BESA) is a synthetic organic compound with a wide range of applications in the scientific research community. It is a versatile compound with a unique structure and properties that make it a useful tool for research in areas such as biochemistry, pharmacology, and medicinal chemistry. BESA is a relatively new compound, having been first synthesized in the late 1990s. Since then, it has been used in a variety of research projects, from drug discovery to environmental studies.

Scientific Research Applications

Molecular Recognition and Supramolecular Assemblies

Research has delved into the molecular recognition capabilities of derivatives similar to 3-Bromo-5-ethanesulfonylaminobenzoic acid, focusing on their interactions with N-donor compounds. The study by Varughese and Pedireddi (2006) illustrates the synthesis and analysis of supramolecular assemblies involving 3,5-dihydroxybenzoic acid and its bromo derivative. These assemblies, characterized by hydrogen bonds, showcase the potential for creating elegant supramolecular architectures with varied dimensions, highlighting the role of such compounds in the development of advanced materials and molecular sensors Varughese & Pedireddi, 2006.

High-Temperature Proton Exchange Membrane Fuel Cells

The application in high-temperature proton exchange membrane fuel cells (PEMFCs) is another exciting area. Yang et al. (2018) explored the use of trifunctional bromomethyls containing crosslinkers to covalently crosslink polybenzimidazole membranes. These membranes showed enhanced durability, conductivity, and mechanical strength, indicating the potential of brominated compounds in improving the performance of high-temperature PEMFCs Yang et al., 2018.

Photodynamic Therapy for Cancer Treatment

In the realm of photodynamic therapy (PDT) for cancer treatment, Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which displayed high singlet oxygen quantum yield. This study underscores the potential of brominated benzoic acid derivatives in developing effective photosensitizers for PDT, offering a promising approach to cancer therapy Pişkin, Canpolat, & Öztürk, 2020.

Organic Synthesis and Catalysis

The versatility of 3-Bromo-5-ethanesulfonylaminobenzoic acid and related compounds extends to organic synthesis and catalysis. Gohier and Mortier (2003) demonstrated the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides, highlighting a method for generating diverse 2-substituted-3-bromobenzoic acids. This research provides insights into novel synthetic routes that leverage the reactivity of bromo and chloro substituents for the development of functionalized benzoic acids Gohier & Mortier, 2003.

Environmental Applications

In environmental science, the study by Stapleton et al. (2008) on alternate brominated flame retardants in U.S. house dust sheds light on the prevalence and implications of using such chemicals. While not directly related to 3-Bromo-5-ethanesulfonylaminobenzoic acid, this research underscores the environmental presence and potential impact of brominated compounds, contributing to the understanding of their behavior and effects in indoor environments Stapleton et al., 2008.

properties

IUPAC Name |

3-bromo-5-(ethylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-2-16(14,15)11-8-4-6(9(12)13)3-7(10)5-8/h3-5,11H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUNSUQZUVCOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.